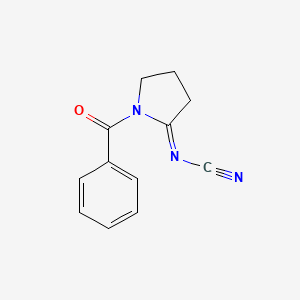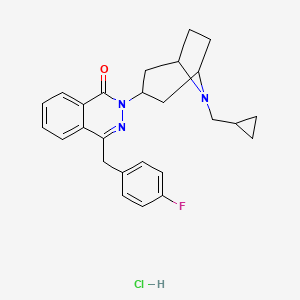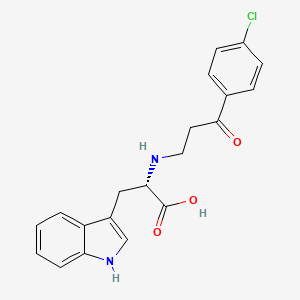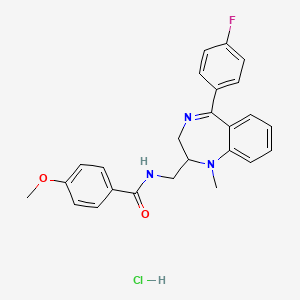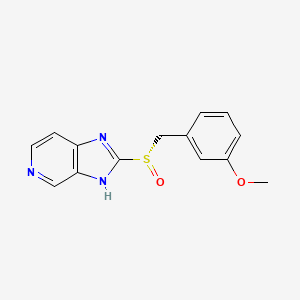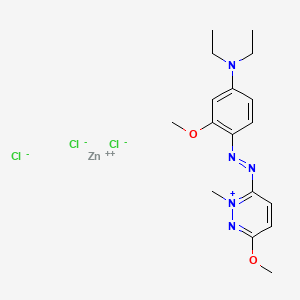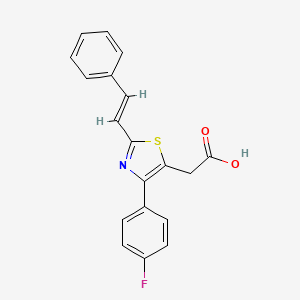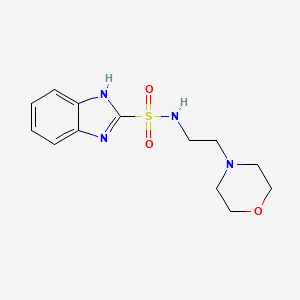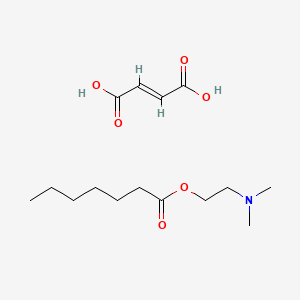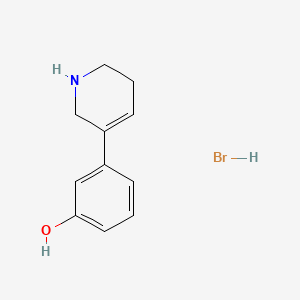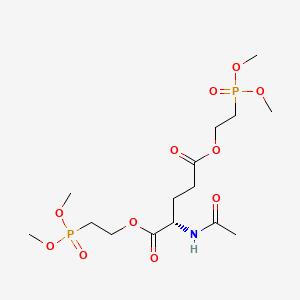
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ビス(2-(ジメトキシホスフィニル)エチル) N-アセチル-DL-グルタミン酸は、その独特の化学構造と潜在的な用途から、様々な科学分野で注目を集めている複雑な有機化合物です。この化合物は、ホスフィニル基とアセチル化グルタミン酸部分を特徴とし、有機化学、生化学、薬理学の研究対象となっています。
製法
合成経路と反応条件
ビス(2-(ジメトキシホスフィニル)エチル) N-アセチル-DL-グルタミン酸の合成は、通常、ホスフィニル基の調製とグルタミン酸のアセチル化から始まる複数のステップを必要とします。反応条件は、目的の生成物を高純度で得るために、しばしば制御された温度と特定の触媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、自動化された反応器を用いた大規模合成が用いられる場合があります。このプロセスには、収率を最適化し、不純物を最小限に抑えるために、温度、圧力、pHなどの反応条件を注意深く監視することが含まれます。最終生成物は、通常、結晶化またはクロマトグラフィーなどの技術によって精製されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate typically involves multiple steps, starting with the preparation of the phosphinyl group and the acetylation of glutamate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful monitoring of reaction conditions, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is usually purified through techniques like crystallization or chromatography.
化学反応の分析
反応の種類
ビス(2-(ジメトキシホスフィニル)エチル) N-アセチル-DL-グルタミン酸は、以下を含む様々な化学反応を起こす可能性があります。
酸化: ホスフィニル基は、特定の条件下で酸化される可能性があります。
還元: 還元反応は、分子内のアセチル基または他の官能基を標的にすることがあります。
置換: この化合物は、一つの官能基が別の官能基に置き換わる置換反応に関与することができます。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するための様々な触媒などがあります。条件は、目的の変換を実現するために、特定の溶媒、温度、pHレベルを必要とする場合が多いです。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりホスフィンオキシドが生成される場合があり、還元により脱アセチル化誘導体が生成される場合があります。
科学研究への応用
ビス(2-(ジメトキシホスフィニル)エチル) N-アセチル-DL-グルタミン酸は、いくつかの科学研究用途を持っています。
化学: 有機合成における試薬として、反応機構の研究のためのモデル化合物として使用されます。
生物学: この化合物は、細胞プロセスにおける潜在的な役割と、生化学的経路を調べるためのプローブとして研究されています。
医学: 様々な疾患に対する薬剤候補としての使用など、その潜在的な治療用途を探索するための研究が進められています。
工業: 新しい材料の開発や、他の複雑な分子の合成における中間体として使用される可能性があります。
科学的研究の応用
Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
ビス(2-(ジメトキシホスフィニル)エチル) N-アセチル-DL-グルタミン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。ホスフィニル基は、酵素や受容体と相互作用して、その活性を調節することがあります。アセチル化グルタミン酸部分は、細胞シグナル伝達経路に影響を与え、様々な生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- ビス(2-(ジメトキシホスホリル)エチル) N-アセチル-L-グルタミン酸
- N-アセチル-DL-ロイシン
- N-アシルフェニルアラニン
独自性
ビス(2-(ジメトキシホスフィニル)エチル) N-アセチル-DL-グルタミン酸を類似の化合物から際立たせているのは、ホスフィニル基とアセチル化グルタミン酸部分のユニークな組み合わせです。
類似化合物との比較
Similar Compounds
- Bis(2-(dimethoxyphosphoryl)ethyl) N-acetyl-L-glutamate
- N-acetyl-DL-leucine
- N-acylphenylalanine
Uniqueness
What sets Bis(2-(dimethoxyphosphinyl)ethyl) N-acetyl-DL-glutamate apart from similar compounds is its unique combination of a phosphinyl group and an acetylated glutamate moiety
特性
CAS番号 |
152819-37-9 |
|---|---|
分子式 |
C15H29NO11P2 |
分子量 |
461.34 g/mol |
IUPAC名 |
bis(2-dimethoxyphosphorylethyl) (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C15H29NO11P2/c1-12(17)16-13(15(19)27-9-11-29(21,24-4)25-5)6-7-14(18)26-8-10-28(20,22-2)23-3/h13H,6-11H2,1-5H3,(H,16,17)/t13-/m0/s1 |
InChIキー |
OPIRRFXIFXCMMM-ZDUSSCGKSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCC(=O)OCCP(=O)(OC)OC)C(=O)OCCP(=O)(OC)OC |
正規SMILES |
CC(=O)NC(CCC(=O)OCCP(=O)(OC)OC)C(=O)OCCP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


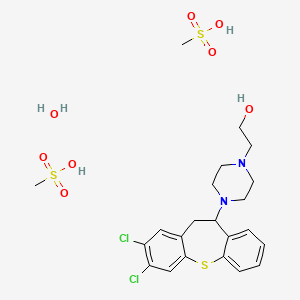
![(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B12717412.png)
